molecular formula C15H10ClN3OS B1443267 5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-58-8

5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1443267
CAS RN: 1142201-58-8
M. Wt: 315.8 g/mol
InChI Key: KBLQJTJQZADAIZ-UHFFFAOYSA-N
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Description

The compound “(E)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine” seems to be related . It has a CAS Number of 215872-96-1 and a molecular weight of 156.57 . It’s a solid with a melting point of 165 - 167°C .


Molecular Structure Analysis

The molecular structure of the related compound “(E)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine” has a linear formula of C6H5ClN2O .


Physical And Chemical Properties Analysis

The related compound “(E)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine” is a solid with a melting point of 165 - 167°C .

Scientific Research Applications

Anticancer Applications

A series of compounds, including phenylbipyridinylpyrazole derivatives synthesized through reactions involving chloropyridinyl components, were screened against tumor cell lines, showing potential as anticancer agents. For instance, certain derivatives demonstrated broad-spectrum activity against National Cancer Institute cell lines, with notable selectivity and potency in inhibiting leukemia cell growth, indicating their promise as therapeutic agents for various malignancies (Al-Sanea et al., 2015).

Anti-inflammatory and Analgesic Properties

Thiazolidinyl analogs containing pyridine rings have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Some compounds exhibited notable activities, indicating their potential for the development of new anti-inflammatory and analgesic drugs (Ranga et al., 2013).

Antimicrobial Activity

Novel sulfur-containing pyrazole-pyridine hybrids were developed and showed promising antimicrobial activity against bacterial and fungal strains. Molecular docking studies provided insights into their potential mechanisms of action, highlighting the role of sulfur in enhancing antimicrobial efficacy (Desai et al., 2022).

Safety and Hazards

The related compound “(E)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine” has several hazard statements including H302, H312, H315, H319, H332, and H335 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There are ongoing studies on related compounds for their potential as anti-tubercular agents . These studies involve the design, synthesis, and evaluation of novel derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

5-[(2-chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLQJTJQZADAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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